Synthesis and Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III): A Technical Guide
Synthesis and Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid 1-methylimidazolium tetrachlorobismuthate(III), [C₂H₅N₂][BiCl₄]. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting the expected quantitative data in a clear and accessible format. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the applications of bismuth-based ionic liquids.
Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)
The synthesis of 1-methylimidazolium tetrachlorobismuthate(III) is typically achieved through a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) to produce the 1-methylimidazolium cation with a halide counter-ion, commonly chloride. The second step is an anion metathesis reaction where the halide is exchanged for the tetrachlorobismuthate(III) anion.
Step 1: Synthesis of 1-Methylimidazolium Chloride ([C₂H₅N₂]Cl)
The synthesis of the precursor, 1-methylimidazolium chloride, can be performed by the direct reaction of 1-methylimidazole with a chlorinating agent. A common and straightforward method involves the use of an alkyl chloride, such as chlorobutane, in a suitable solvent.[1][2][3]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and a slight molar excess of 1-chlorobutane (B31608) in a solvent such as acetonitrile (B52724) or toluene.[1][4]
-
Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.[2][4]
-
After the reaction is complete, cool the mixture to room temperature. The product, 1-methylimidazolium chloride, will often precipitate or form a separate liquid phase.
-
Isolate the product by decantation or filtration.
-
Wash the crude product multiple times with a non-polar solvent, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials.[4][5]
-
Dry the purified 1-methylimidazolium chloride under vacuum to remove any residual solvent.
Quantitative Data for Synthesis of [C₂H₅N₂]Cl:
| Parameter | Value | Reference |
| Molar Ratio (1-methylimidazole:1-chlorobutane) | 1 : 1.1 | [1] |
| Solvent | Toluene or Acetonitrile | [1][4] |
| Reaction Temperature | Reflux (approx. 110 °C for Toluene) | [1] |
| Reaction Time | 24 - 48 hours | [1][4] |
| Typical Yield | >90% | [1] |
Step 2: Synthesis of 1-Methylimidazolium Tetrachlorobismuthate(III)
The final product is synthesized by reacting the prepared 1-methylimidazolium chloride with a bismuth(III) salt, typically bismuth(III) chloride (BiCl₃), in an appropriate solvent.
Experimental Protocol:
-
Dissolve equimolar amounts of 1-methylimidazolium chloride and bismuth(III) chloride in a suitable solvent, such as acetonitrile or ethanol.
-
Stir the mixture at room temperature for several hours.
-
The product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain purified 1-methylimidazolium tetrachlorobismuthate(III).
Logical Workflow for Synthesis:
Caption: Workflow for the two-step synthesis of the target compound.
Characterization of 1-Methylimidazolium Tetrachlorobismuthate(III)
A suite of analytical techniques is employed to confirm the structure, purity, and properties of the synthesized 1-methylimidazolium tetrachlorobismuthate(III).
Crystallographic Characterization
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the ionic liquid.
Experimental Protocol:
-
Grow suitable single crystals of the compound, for example, by slow evaporation of a saturated solution.
-
Mount a crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K).
-
Solve and refine the crystal structure using appropriate software.
Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C₄H₇BiCl₄N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1534(12) |
| b (Å) | 12.9635(14) |
| c (Å) | 7.2856(8) |
| β (°) | 94.319(2) |
Data obtained from the work of Williams et al.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the molecular structure of the cation and the overall composition of the ionic liquid.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are used to characterize the 1-methylimidazolium cation.
Experimental Protocol:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Reference the chemical shifts to an internal standard (e.g., TMS).
Expected NMR Data for the 1-Methylimidazolium Cation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.0 - 9.5 | singlet | N-CH -N (C2-H) |
| ¹H | ~7.6 - 7.8 | multiplet | N-CH =CH -N (C4-H, C5-H) |
| ¹H | ~3.8 - 4.0 | singlet | N-CH ₃ |
| ¹³C | ~136 | singlet | C 2 |
| ¹³C | ~123 | singlet | C 4 |
| ¹³C | ~121 | singlet | C 5 |
| ¹³C | ~36 | singlet | N-C H₃ |
Note: Exact chemical shifts can vary depending on the solvent and the influence of the anion.[6][7][8][9][10]
2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the molecule.
Experimental Protocol:
-
Acquire the FTIR spectrum of the sample using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid or solid samples.
-
Record the spectrum over a suitable wavenumber range (e.g., 4000 - 400 cm⁻¹).
Expected FTIR Data for the 1-Methylimidazolium Cation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3150 | C-H stretching (imidazolium ring) |
| ~3000 | C-H stretching (methyl group) |
| ~1570 | C=N stretching (imidazolium ring) |
| ~1170 | Ring stretching |
Note: The spectrum will also contain bands corresponding to the Bi-Cl vibrations of the tetrachlorobismuthate(III) anion, typically in the far-infrared region.[5][11][12][13][14]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the ionic liquid.
Experimental Protocol:
-
For TGA, place a small amount of the sample in a TGA pan and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
For DSC, seal a small amount of the sample in a DSC pan and subject it to a programmed heating and cooling cycle to determine melting points, glass transitions, and other phase changes.[15][16][17]
Expected Thermal Properties:
| Parameter | Expected Behavior |
| Decomposition Temperature (TGA) | Imidazolium (B1220033) halides typically show decomposition temperatures in the range of 200-300 °C. The tetrachlorobismuthate salt is expected to have comparable or slightly lower thermal stability.[4][18][19] |
| Phase Transitions (DSC) | The compound is expected to exhibit a melting point. A glass transition may also be observed depending on the cooling rate. |
Characterization Workflow:
Caption: Workflow illustrating the characterization techniques.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-methylimidazolium tetrachlorobismuthate(III). The presented experimental protocols and expected data serve as a practical resource for researchers. The unique properties of this and similar bismuth-based ionic liquids may offer new opportunities in catalysis, materials science, and as active pharmaceutical ingredients, warranting further investigation.
References
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- 11. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
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